bbATP triethylammonium salt

CAS No.:

Cat. No.: VC18290254

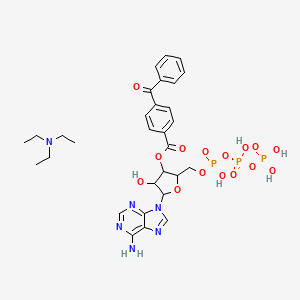

Molecular Formula: C30H39N6O15P3

Molecular Weight: 816.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H39N6O15P3 |

|---|---|

| Molecular Weight | 816.6 g/mol |

| IUPAC Name | [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine |

| Standard InChI | InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3 |

| Standard InChI Key | HVOVBTNCGADRTH-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for bbATP triethylammonium salt is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate; N,N-diethylethanamine . Its molecular formula is reported variably across sources due to differences in salt stoichiometry:

Structural Modifications

bbATP is synthesized by esterifying the 2'- or 3'-hydroxyl group of ATP’s ribose moiety with 4-benzoylbenzoyl (Bz) groups . This aromatic substitution enhances hydrophobicity and stabilizes interactions with purinergic receptors’ ligand-binding pockets. The triethylammonium counterion improves solubility in aqueous buffers, with reported solubility of 50 mg/mL in water and 14 mg/mL in dimethyl sulfoxide (DMSO) .

Biochemical and Physical Properties

Solubility and Stability

bbATP triethylammonium salt exhibits variable solubility depending on the solvent:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 50–100 | PBS (pH 7.2) recommended for long-term use |

| DMSO | 14 | Requires inert gas purging |

| Ethanol | <1 | Limited solubility |

The compound is stable for ≥4 years at -20°C in lyophilized form but degrades rapidly in aqueous solutions, necessitating preparation fresh daily for biological assays .

Spectroscopic Properties

UV-Vis spectroscopy reveals a λ<sub>max</sub> of 257 nm due to the adenine base’s absorption profile . This property facilitates concentration quantification in solution without chromatographic separation.

Pharmacological Profile

Receptor Selectivity and Potency

bbATP triethylammonium salt is a pan-P2X receptor agonist with highest efficacy at P2X7. Comparative EC<sub>50</sub>/pEC<sub>50</sub> values across receptors and species are summarized below:

| Receptor | Species | EC₅₀ (μM) | pEC₅₀ | Source |

|---|---|---|---|---|

| P2X7 | Human | 0.7 | 6.15 | |

| P2X7 | Rat | 3.6 | 5.44 | |

| P2X7 | Mouse | 285 | 3.55 | |

| P2X1 | Human | – | 8.74 | |

| P2X2 | Human | – | 5.26 | |

| P2X3 | Human | – | 7.10 | |

| P2X2/3 | Human | – | 7.50 |

The 5–30-fold higher potency at P2X7 vs. ATP stems from the Bz group’s interaction with a hydrophobic subpocket in the receptor’s extracellular domain .

Signaling Mechanisms

P2X7 activation by bbATP triggers non-selective cation channels, permitting Na<sup>+</sup>/Ca<sup>2+</sup> influx and K<sup>+</sup> efflux. At high concentrations (>100 μM), sustained activation induces macropore formation, leading to membrane depolarization and pro-inflammatory cytokine release (e.g., IL-1β) .

Research Applications

P2X7 Receptor Studies

bbATP triethylammonium salt is the gold-standard agonist for probing P2X7’s role in:

-

Neuroinflammation: Microglial activation and NLRP3 inflammasome assembly .

-

Cancer Biology: Glioma cell proliferation (EC<sub>50</sub> = 100 μM in U87/U251 cells) .

-

Pain Pathways: Chronic pain sensitization via spinal cord P2X7 upregulation .

Photoaffinity Labeling

The benzoylbenzoyl moiety enables UV-induced crosslinking (λ = 360 nm) to ATPase binding sites, facilitating:

-

Binding Site Mapping: Identified ATPase residues within 4 Å of the Bz group .

-

Mechanistic Studies: Resolved conformational changes during ATP hydrolysis .

| Step | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, safety goggles |

| Ventilation | Fume hood for powder handling |

| Spill Management | Absorb with inert material; wash area with water |

| Disposal | Incineration at >1,000°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume